Cas no 313954-18-6 ((2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide)

(2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- (2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide
- (Z)-2-((4-cyanophenyl)imino)-N-phenyl-2H-chromene-3-carboxamide
- 2H-1-Benzopyran-3-carboxamide, 2-[(4-cyanophenyl)imino]-N-phenyl-
- AB00124642-02
- F0190-0201
- 2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- (2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- 313954-18-6
- Oprea1_304477
- 2-(4-cyanophenyl)imino-N-phenylchromene-3-carboxamide
- AKOS024574948
- SR-01000399838
- EU-0034764
- SR-01000399838-1
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- インチ: 1S/C23H15N3O2/c24-15-16-10-12-19(13-11-16)26-23-20(14-17-6-4-5-9-21(17)28-23)22(27)25-18-7-2-1-3-8-18/h1-14H,(H,25,27)
- InChIKey: IUSGFFKWGLESPL-UHFFFAOYSA-N
- ほほえんだ: C1(=NC2=CC=C(C#N)C=C2)OC2=CC=CC=C2C=C1C(NC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 365.116426730g/mol
- どういたいしつりょう: 365.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
(2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0190-0201-10μmol |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-2μmol |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-5μmol |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-2mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-15mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-3mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-4mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-10mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-1mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0190-0201-5mg |
(2Z)-2-[(4-cyanophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide |
313954-18-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
(2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamideに関する追加情報
Compound CAS No. 313954-18-6: (2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide
The compound CAS No. 313954-18-6, also known as (2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of chromenes, which are aromatic heterocyclic compounds with a benzopyran structure. The presence of the imine group and the cyano substituent introduces unique electronic and structural properties, making it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of chromene derivatives in drug discovery, particularly in the development of anticancer agents. The (2Z)-configuration of this compound plays a crucial role in its stability and reactivity, as it determines the spatial arrangement of the substituents. The 4-cyanophenyl group attached to the imine moiety enhances the molecule's ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for pharmacological applications.
One of the most notable advancements in the synthesis of (2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide involves the use of microwave-assisted reactions, which significantly reduces reaction time while maintaining high yields. This method has been widely adopted in organic chemistry due to its efficiency and selectivity. The compound's carboxamide group further contributes to its versatility, as it can participate in hydrogen bonding and other non-covalent interactions, essential for bioavailability and target binding.
In terms of applications, this compound has shown remarkable potential in the field of optoelectronics. Its absorption properties in the visible spectrum make it a suitable candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have also explored its use as a photosensitizer in photodynamic therapy, leveraging its ability to generate reactive oxygen species upon light irradiation.
From an environmental perspective, understanding the degradation pathways of CAS No. 313954-18-6 is critical for assessing its ecological impact. Studies have demonstrated that under UV light exposure, the compound undergoes photodegradation, producing less complex molecules that are less harmful to aquatic life. This information is vital for industries involved in its production and disposal.
Furthermore, computational chemistry has played a pivotal role in elucidating the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are directly related to its redox properties and reactivity towards electrophilic or nucleophilic attack.
In conclusion, CAS No. 313954-18-6, or (2Z)-2-(4-cyanophenyl)imino-N-phenyl-2H-chromene-3-carboxamide, is a multifaceted compound with diverse applications across various scientific domains. Its unique structural features and functional groups make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new properties and applications, this compound is poised to make significant contributions to both academic advancements and industrial innovations.
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